N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C27H34N4O2 and its molecular weight is 446.595. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Structure
- A study described the design and synthesis of novel derivatives related to the given chemical structure, focusing on the development of compounds with potential medicinal properties. These compounds were characterized using techniques such as 1H NMR, IR, and MS to ascertain their chemical structures (Yang Jing, 2010).
- Another research effort involved the synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid for topical drug delivery, highlighting the compound's potential as a prodrug (J. Rautio et al., 2000).
Pharmacological Applications
- A study focused on the anti-Parkinson's screening of some novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives. The research demonstrated the significant anti-Parkinson's activity of these compounds, suggesting their potential use in treating neurological disorders (S. Gomathy et al., 2012).
- The localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease was another focus area. A derivative of the compound was used in conjunction with positron emission tomography to facilitate diagnostic assessments of Alzheimer's disease, marking a significant step forward in non-invasive diagnostic techniques (K. Shoghi-Jadid et al., 2002).
Molecular Interactions and Binding Studies
- Research into the synthesis and optical properties of a fluorescent probe for β-amyloids based on a similar compound structure demonstrated the potential for using these compounds in the molecular diagnosis of Alzheimer's disease, providing insights into solvent polarity effects on optical properties (Huan-bao Fa et al., 2015).
Antimicrobial and Antitumor Activities
- A study on the synthesis and biological evaluation of some thiazolidinones as antimicrobial agents revealed that derivatives of the compound showed promising activity against various bacterial strains, highlighting its potential use in developing new antimicrobial agents (Divyesh Patel et al., 2012).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O2/c1-29(2)24-11-8-22(9-12-24)26(31-16-14-30(3)15-17-31)19-28-27(32)20-33-25-13-10-21-6-4-5-7-23(21)18-25/h4-13,18,26H,14-17,19-20H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJFSXIZCUJVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.